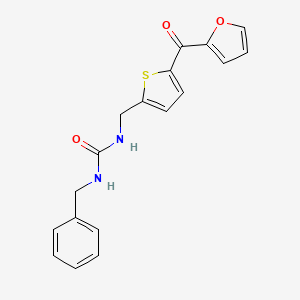

1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea” is a complex organic compound. It contains several functional groups and heterocyclic components such as a benzyl group, a urea group, a furan ring, and a thiophene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the benzyl group could be introduced via a Friedel-Crafts alkylation, while the urea group could be formed through a reaction with an isocyanate . The furan and thiophene rings could be formed through various methods, including cyclization reactions .

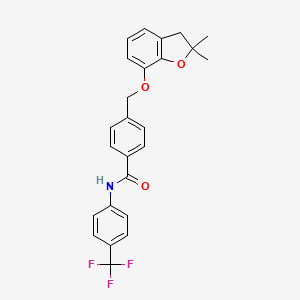

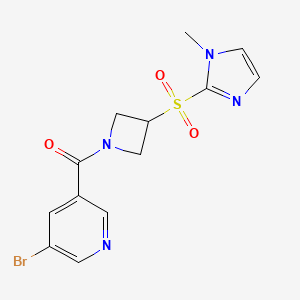

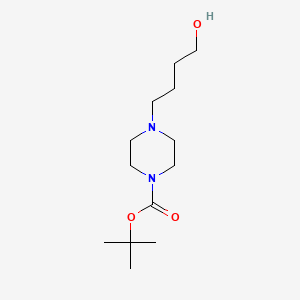

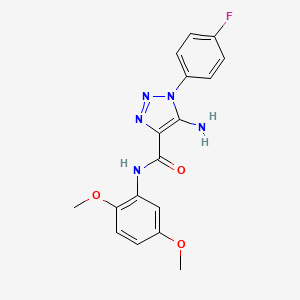

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are five-membered heterocycles, with the furan containing an oxygen atom and the thiophene containing a sulfur atom .

Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzyl group could undergo electrophilic aromatic substitution, while the urea group could participate in condensation reactions .

Scientific Research Applications

Synthesis and Biochemical Evaluation

Research has been conducted on the synthesis of urea derivatives with potential biochemical activities. For instance, a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to assess their antiacetylcholinesterase activity, aiming to optimize the spacer length for enhanced interaction with enzyme hydrophobic binding sites (Vidaluc et al., 1995). Such studies highlight the importance of urea derivatives in developing inhibitors for enzymes like acetylcholinesterase, which are crucial in treating conditions like Alzheimer's disease.

Structural and Electronic Characterization

The structural, vibrational, and electronic properties of thiourea derivatives have been extensively studied, providing insights into their conformational features and potential applications in materials science. For example, the study of 1-benzyl-3-furoyl-1-phenylthiourea through spectroscopy and XRD analysis reveals its U-shape conformation and intramolecular hydrogen bonding, with implications for its non-linear optical (NLO) behavior (Lestard et al., 2015). Such characteristics are essential for developing materials with specific optical properties.

Antimicrobial and Antioxidant Activities

Urea and thiourea derivatives have been explored for their antimicrobial and antioxidant activities, demonstrating the potential of these compounds in medical and pharmaceutical applications. For instance, acylthiourea derivatives were synthesized and characterized for their chemosensing, molecular docking, and antioxidant studies, showing good antioxidant activity and potential as anti-inflammatory and antimicrobial agents (Kalaiyarasi et al., 2019). This research underscores the versatility of urea and thiourea derivatives in developing new therapeutic agents.

C-H Bond Activation and Borylation

The C-H bond activation and borylation of furans and thiophenes catalyzed by metal complexes represent another application area, showcasing the role of these compounds in organic synthesis and catalysis. A study on the borylation of furans/thiophenes using an iron-methyl complex with an N-heterocyclic carbene ligand highlights the efficiency of such processes for introducing boron-containing groups into organic molecules, which is valuable for drug synthesis and material science applications (Hatanaka et al., 2010).

Properties

IUPAC Name |

1-benzyl-3-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-17(15-7-4-10-23-15)16-9-8-14(24-16)12-20-18(22)19-11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOBSNFYGQKTML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2681648.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)

![3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2681663.png)

![N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2681665.png)

![Oxiran-2-yl-[2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B2681666.png)

![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2681667.png)